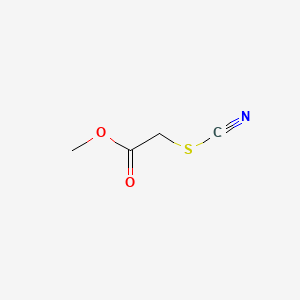

Thiocyanatoacetic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiocyanatoacetic acid methyl ester is a useful research compound. Its molecular formula is C4H5NO2S and its molecular weight is 131.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Thiocyanatoacetic acid methyl ester is utilized as a versatile reagent in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Nucleophilic Substitutions : The thiocyanate group can act as a leaving group in nucleophilic substitution reactions, making it valuable for synthesizing thiocyanate derivatives.

- Formation of Thioamides : This compound can be converted into thioamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the successful use of this compound in synthesizing a series of thioamide derivatives that exhibited significant biological activity against various cancer cell lines. The yields were optimized through varying reaction conditions, showcasing the compound's utility in drug development.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in:

- Antitumor Activity : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities.

Data Table 1: Biological Activity of Thiocyanatoacetic Acid Derivatives

| Compound | Activity Type | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| Thiocyanatoacetic Acid Derivative 1 | Antitumor | 45.3 | MDA-MB-231 (Breast Cancer) |

| Thiocyanatoacetic Acid Derivative 2 | Antimicrobial | 30.5 | Staphylococcus aureus |

| Thiocyanatoacetic Acid Derivative 3 | Antifungal | 25.0 | Candida albicans |

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in the analysis of fatty acids and lipids. Its role includes:

- Gas Chromatography : The compound can be used to prepare fatty acid methyl esters for gas chromatography analysis, facilitating the identification and quantification of fatty acids in complex mixtures.

- Improving Resolution : By converting fatty acids to their corresponding methyl esters, researchers can achieve better separation and resolution during chromatographic analysis.

Case Study : A recent study highlighted the application of this compound in enhancing the recovery yield of fatty acid methyl esters from vegetable oils. The results indicated an increase in yield by up to 25% compared to traditional methods, demonstrating its effectiveness in lipid analysis.

Environmental Applications

This compound has potential applications in environmental chemistry as well:

- Bioremediation : Its derivatives may be explored for use in bioremediation processes to detoxify environments contaminated with heavy metals or organic pollutants.

- Pesticide Development : The compound's reactivity allows it to be modified into potential pesticides that could target specific pests while minimizing environmental impact.

特性

CAS番号 |

689-77-0 |

|---|---|

分子式 |

C4H5NO2S |

分子量 |

131.16 g/mol |

IUPAC名 |

methyl 2-thiocyanatoacetate |

InChI |

InChI=1S/C4H5NO2S/c1-7-4(6)2-8-3-5/h2H2,1H3 |

InChIキー |

WZVLGZCYSGZXPQ-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CSC#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。